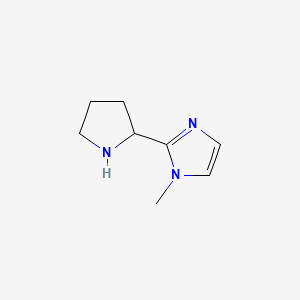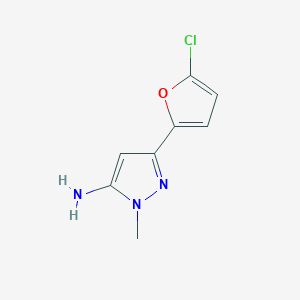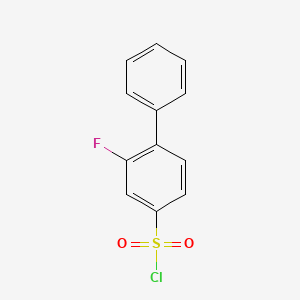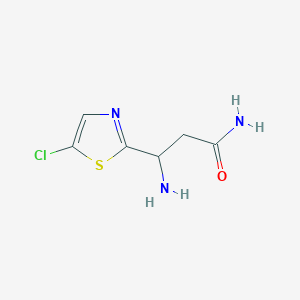amine](/img/structure/B13273682.png)
[1-(5-Chlorothiophen-2-yl)ethyl](pentan-3-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chlorothiophen-2-yl)ethylamine is an organic compound that features a thiophene ring substituted with a chlorine atom and an ethyl group, which is further connected to a pentan-3-ylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chlorothiophen-2-yl)ethylamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or sulfuryl chloride.
Alkylation: The chlorinated thiophene is alkylated with ethyl halides in the presence of a strong base like sodium hydride.
Amination: The final step involves the reaction of the alkylated thiophene with pentan-3-ylamine under reflux conditions to yield the desired compound.
Industrial Production Methods
Industrial production of 1-(5-Chlorothiophen-2-yl)ethylamine follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 1-(5-Chlorothiophen-2-yl)ethylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, primary amines, thiols, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Aminated or thiolated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(5-Chlorothiophen-2-yl)ethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its effects on cellular processes and its potential therapeutic applications.
Medicine
In medicine, 1-(5-Chlorothiophen-2-yl)ethylamine is explored for its potential use in drug development. Its structural features make it a candidate for the design of new pharmaceuticals with specific biological activities.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its properties are leveraged to create products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 1-(5-Chlorothiophen-2-yl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chlorothiophen-2-yl)ethylamine
- 1-(5-Chlorothiophen-2-yl)ethylamine
- 1-(5-Chlorothiophen-2-yl)ethylamine
Uniqueness
Compared to its similar compounds, 1-(5-Chlorothiophen-2-yl)ethylamine has a longer alkyl chain, which can influence its physical and chemical properties. This structural variation can affect its solubility, reactivity, and interaction with biological targets, making it unique in its applications and effects.
Properties
Molecular Formula |
C11H18ClNS |
|---|---|
Molecular Weight |
231.79 g/mol |
IUPAC Name |
N-[1-(5-chlorothiophen-2-yl)ethyl]pentan-3-amine |
InChI |
InChI=1S/C11H18ClNS/c1-4-9(5-2)13-8(3)10-6-7-11(12)14-10/h6-9,13H,4-5H2,1-3H3 |
InChI Key |
XKQDFFXHAXTNAA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC(C)C1=CC=C(S1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[1-(methylamino)cyclohexyl]acetate](/img/structure/B13273602.png)

![4-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13273607.png)


![2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)propane-1,3-diol](/img/structure/B13273636.png)



![4-fluoro-N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B13273654.png)

amine](/img/structure/B13273658.png)
![8-Fluoro-2,3-dihydro-5H-benzo[B][1,4]thiazepin-4-one](/img/structure/B13273661.png)

